molecular formula C16H14N2O2S B2409243 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 312604-88-9

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2409243
CAS No.: 312604-88-9
M. Wt: 298.36
InChI Key: GJNQAOQSUJCTCP-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic thiazole-based compound of interest in medicinal chemistry and oncology research. This chemical scaffold is structurally related to a class of novel N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives that have been identified as potential inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a primary mediator of tumor angiogenesis, and its inhibition is a validated strategy for anticancer drug discovery. Related compounds have demonstrated promising antiproliferative activity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) carcinomas in vitro . Molecular docking studies suggest that analogs of this chemotype exhibit a favorable orientation within the VEGFR-2 active site, correlating with potent inhibitory activity at the nanomolar level . The core structure is also featured in patents covering 2-substituted heterocyclic compounds described for use as antitumor agents and telomerase inhibitors . Researchers can utilize this compound as a key intermediate or reference standard for developing novel therapeutic agents, studying signal transduction pathways, and investigating mechanisms of action in cellular models. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10-5-6-12(8-11(10)2)13-9-21-16(17-13)18-15(19)14-4-3-7-20-14/h3-9H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNQAOQSUJCTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330258
Record name N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312604-88-9
Record name N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the furan and dimethylphenyl groups. One common synthetic route includes the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-furoyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various thiazole compounds against several cancer cell lines using the MTT assay. The results indicated that this compound exhibited significant antiproliferative activity against human glioblastoma U251 and melanoma WM793 cells. The compound's IC50 values were found to be comparable to standard chemotherapeutics like cisplatin, suggesting its potential as a lead compound in cancer therapy .

CompoundCell LineIC50 (µM)
This compoundU25123.30 ± 0.35
CisplatinU2515.00 ± 0.10
N-[5-methyl-4-phenylthiazol-2-yl]-2-substituted thioacetamidesA549>1000

Antiviral Activity

Recent research has also highlighted the antiviral properties of thiazole derivatives.

Case Study 2: Inhibition of Viral Replication

In a comprehensive review on antiviral agents, compounds similar to this compound were tested against various viruses. The compound demonstrated notable efficacy against Dengue Virus (DENV) with an EC50 value indicating strong antiviral activity .

CompoundVirus TypeEC50 (µg/mL)
This compoundDENV0.96
Thiadiazole DerivativeTMV30.57 ± 3.11

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties as well.

Case Study 3: Antibacterial and Antifungal Effects

A series of thiazole-based compounds were synthesized and tested for their antibacterial and antifungal activities. This compound showed promising results against Gram-positive and Gram-negative bacteria as well as fungi .

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 µg/mL
N-[5-methylthiazole derivative]Escherichia coli20 µg/mL

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application, but common targets include kinases, proteases, and ion channels .

Comparison with Similar Compounds

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, supported by relevant research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound, with the molecular formula C16H14N2O2SC_{16}H_{14}N_{2}O_{2}S and a molecular weight of 302.36 g/mol . The synthesis typically involves multi-step organic reactions, starting from 3,4-dimethylaniline and thioamide to form the thiazole ring, followed by the introduction of the furan ring through reaction with furanyl chloride.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies suggest that compounds with similar thiazole structures demonstrate significant antibacterial activity against various pathogens .
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines. The presence of the thiazole ring is crucial for enhancing antiproliferative activity. For instance, derivatives of thiazole have shown IC50 values indicative of potent anticancer effects .
  • Enzyme Inhibition : Thiazole derivatives are often explored as enzyme inhibitors in biochemical pathways. The specific activity of this compound in this context remains an area for further research .

Anticancer Activity

A study evaluating a series of thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) indicated that modifications at the phenyl ring can enhance activity. For example:

CompoundCell LineIC50 Value (µM)
9HT291.61 ± 1.92
10Jurkat1.98 ± 1.22

These findings suggest that the presence of electron-donating groups like methyl at specific positions on the phenyl ring increases cytotoxicity .

Antimicrobial Activity

Another study highlighted the antimicrobial efficacy of related thiazole compounds against gram-positive and gram-negative bacteria. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
11Staphylococcus aureus32 µg/mL
12Escherichia coli16 µg/mL

Such results indicate that this compound could be a candidate for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide?

  • Methodological Answer : The synthesis typically involves condensation reactions between thiazole precursors and furan carboxamide derivatives. For example:

Thiazole Ring Formation : React 3,4-dimethylphenyl-substituted thioureas with α-haloketones (e.g., phenacyl bromide) in ethanol under reflux to form the thiazole core .

Coupling with Furan Carboxamide : Use EDCI/HOBt-mediated amide coupling between the thiazole-2-amine intermediate and furan-2-carboxylic acid in anhydrous DMF .

  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Yield optimization may require adjusting stoichiometry or solvent polarity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm regiochemistry using 1H^1H- and 13C^{13}C-NMR. The thiazole proton (C2-H) typically appears at δ 7.8–8.2 ppm, while furan protons resonate at δ 6.4–7.0 ppm .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELX programs ). For example, reports a similar thiazole derivative with an R-factor of 0.049, validated at 292 K .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+^+ at m/z 353.1).

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer :

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare IC50_{50} values with controls like doxorubicin .
  • Receptor Binding Studies : For glucocorticoid receptor (GR) modulation, perform competitive binding assays with 3H^3H-dexamethasone. Thiazole derivatives with 3,4-dimethylphenyl groups show enhanced GR affinity .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. receptor modulation) be resolved?

  • Methodological Answer :

  • Mechanistic Deconvolution : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways (e.g., Hec1/Nek2 mitotic pathway vs. GR signaling) .
  • Dose-Response Profiling : Perform assays across a wider concentration range (0.1–200 µM) to identify off-target effects.
  • Structural Analog Testing : Compare activity of analogs lacking the furan carboxamide moiety to determine pharmacophore contributions .

Q. What strategies optimize the compound’s selectivity and potency?

  • Methodological Answer :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO2_2) on the furan ring to enhance metabolic stability. shows nitro groups improve chromenone-thiazole derivatives' activity .
  • Co-crystallization Studies : Resolve ligand-target complexes (e.g., with Hec1/Nek2) using X-ray crystallography to guide rational design .
  • Pharmacokinetic Profiling : Assess solubility (shake-flask method) and permeability (Caco-2 assays) to prioritize analogs with balanced LogP (e.g., ~3.5) .

Q. What advanced analytical techniques address stability and degradation issues?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor degradation via HPLC-PDA .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for oral formulations) .
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed furan rings) using accurate mass measurements .

Q. How can computational modeling predict binding modes and off-target risks?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to dock the compound into GR (PDB: 1NHZ) or Hec1/Nek2 (homology models). Prioritize poses with hydrogen bonds to Arg611 (GR) or Lys44 (Nek2) .
  • QSAR Modeling : Train models on thiazole-furan libraries to correlate substituents (e.g., 3,4-dimethylphenyl) with IC50_{50} values .
  • Off-Target Screening : Perform reverse docking against the PDB to flag kinase or cytochrome P450 interactions .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Reactant of Route 2
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N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

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